1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an ethoxybenzoyl group and a carboxylic acid group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-ethoxybenzoic acid and the amine group of pyrrolidine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies related to enzyme activity and protein interactions.
Medicine: Research involving this compound explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Ethoxybenzoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxybenzoyl)pyrrolidine-2-carboxylic acid: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical properties and reactivity.
1-(2-Propoxybenzoyl)pyrrolidine-2-carboxylic acid: The presence of a propoxy group in this compound results in variations in its physical and chemical characteristics compared to the ethoxy-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity, making it valuable for certain research and industrial applications.
Properties
IUPAC Name |
1-(2-ethoxybenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-8-4-3-6-10(12)13(16)15-9-5-7-11(15)14(17)18/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJSQSAWCEOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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